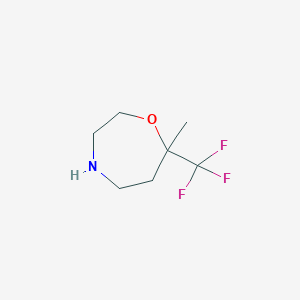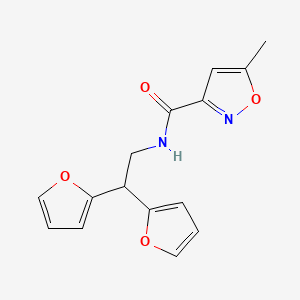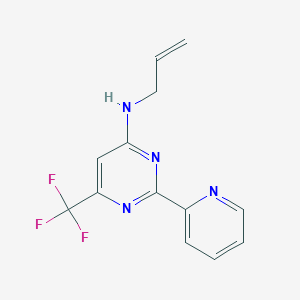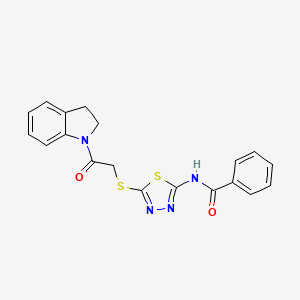![molecular formula C17H15FN2O2S2 B2988617 N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 942007-12-7](/img/structure/B2988617.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” is a complex organic compound. It contains a fluorobenzo[d]thiazolyl group, a methoxyphenylthio group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The fluorobenzo[d]thiazolyl group might undergo electrophilic aromatic substitution, while the propanamide group could participate in various reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the fluorine atom might increase its stability and lipophilicity .Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Research has revealed that certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, exhibit significant antioxidant and anticancer activities. Notably, some compounds in this category have shown to possess about 1.4 times the antioxidant capacity of ascorbic acid. Their anticancer potential was demonstrated through testing against human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines, with a specific compound identified as highly active against the glioblastoma cell line (Tumosienė et al., 2020).
Antimicrobial Activities
Studies have shown that derivatives of the compound, particularly those involving fluorine substitution, have exhibited significant antimicrobial activities. The structural modifications in these compounds have been shown to enhance their effectiveness against Mycobacterium smegmatis, a model organism for studying tuberculosis (Yolal et al., 2012).
Antibacterial and Antifungal Agents
Novel derivatives have been synthesized and tested for their antibacterial and antifungal properties. These compounds have shown comparable activity to standard antibacterial and antifungal agents like Ampicillin and Flucanazole in certain cases. Structure-activity relationship studies have been conducted to understand the mechanism of action of these compounds (Helal et al., 2013).
Synthesis and Characterization
The compound and its related derivatives have been synthesized and characterized through various spectroscopic techniques. Their potential for modification and the resultant pharmacological activities make them a subject of interest in medicinal chemistry (Manolov et al., 2021).
Potential as Anticancer Agents
In a study, aminothiazole-paeonol derivatives, related to the compound , were synthesized and evaluated for their anticancer effects on several cancer cell lines. These compounds displayed high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cells. The study highlighted the promising nature of these derivatives as lead compounds for developing anticancer agents for gastrointestinal adenocarcinoma (Tsai et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-22-11-5-7-12(8-6-11)23-10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)24-17/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEJYNDUVIHLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2988536.png)
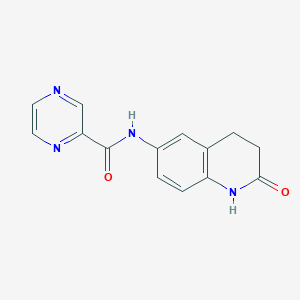
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2988539.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2988541.png)
![N-(2,6-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2988543.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988545.png)
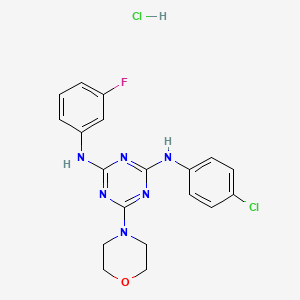
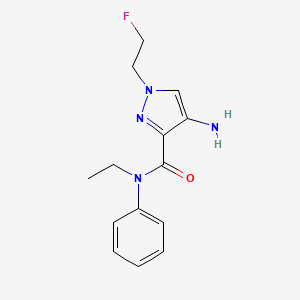
![Methyl 3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2988550.png)
